N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-15(13-7-5-4-6-8-13)17(22)19-14-10-18-16-9-12(2)20-21(16)11-14/h4-11,15H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRNMVPRFTWNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN3C(=CC(=N3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Additionally, it is used in the development of fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs and their pharmacological or chemical properties relative to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide:
Structural and Functional Analysis
- Core Scaffold Differences: The target compound shares the pyrazolo[1,5-a]pyrimidine core with anagliptin and other analogs but differs in substituents. Triazolo[1,5-a]pyrimidines (e.g., Compound 3) exhibit a nitrogen-rich core, enhancing binding to metal-dependent enzymes like kinetoplastid proteases .
- Substituent Impact: Lipophilicity: The target’s phenylbutanamide group increases lipophilicity compared to anagliptin’s polar cyanopyrrolidine, which may improve membrane permeability but reduce aqueous solubility . Stereoelectronic Effects: The 2-methyl group on the pyrazolo[1,5-a]pyrimidine core likely stabilizes the planar conformation, optimizing π-π stacking with aromatic residues in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
